Cas no 2549006-17-7 (1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole structure
2549006-17-7 structure
商品名:1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
CAS番号:2549006-17-7
MF:C19H22N6O
メガワット:350.417582988739
CID:5313153
PubChem ID:154854069

1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • F6783-6785
    • 2549006-17-7
    • AKOS040728519
    • 1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
    • [5-(1-Ethyl-1H-benzimidazol-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-1H-pyrazol-3-ylmethanone
    • インチ: 1S/C19H22N6O/c1-2-25-17-6-4-3-5-15(17)21-19(25)24-11-13-9-23(10-14(13)12-24)18(26)16-7-8-20-22-16/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)
    • InChIKey: GERCYDLKACTYSC-UHFFFAOYSA-N
    • ほほえんだ: C(N1CC2CN(C3N(CC)C4=CC=CC=C4N=3)CC2C1)(C1C=CNN=1)=O

計算された属性

  • せいみつぶんしりょう: 350.18550935g/mol
  • どういたいしつりょう: 350.18550935g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 70Ų

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 630.2±65.0 °C(Predicted)
  • 酸性度係数(pKa): 12.95±0.10(Predicted)

1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6783-6785-20μmol
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
20μmol
$79.0 2023-09-07
Life Chemicals
F6783-6785-25mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
25mg
$109.0 2023-09-07
Life Chemicals
F6783-6785-100mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
100mg
$248.0 2023-09-07
Life Chemicals
F6783-6785-40mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
40mg
$140.0 2023-09-07
Life Chemicals
F6783-6785-2mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
2mg
$59.0 2023-09-07
Life Chemicals
F6783-6785-15mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
15mg
$89.0 2023-09-07
Life Chemicals
F6783-6785-30mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
30mg
$119.0 2023-09-07
Life Chemicals
F6783-6785-10μmol
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
10μmol
$69.0 2023-09-07
Life Chemicals
F6783-6785-5mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
5mg
$69.0 2023-09-07
Life Chemicals
F6783-6785-1mg
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2549006-17-7
1mg
$54.0 2023-09-07

1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole 関連文献

1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazoleに関する追加情報

1-Ethyl-2-[5-(1H-Pyrazole-3-Carbonyl)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-Benzodiazole (CAS No. 2549006-17-7): A Comprehensive Overview

1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole (CAS No. 2549006-17-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely known for their anxiolytic, sedative, and muscle relaxant properties. However, the 1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole molecule introduces a novel substituent that significantly alters its pharmacological profile.

The pyrazole moiety in the compound's structure is particularly noteworthy. Pyrazoles are five-membered heterocyclic compounds that have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of a pyrazole ring in the 1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole molecule suggests that it may exhibit enhanced pharmacological effects compared to traditional benzodiazepines.

Recent research has focused on the potential of 1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole as a therapeutic agent for various neurological disorders. Studies have shown that this compound exhibits potent binding affinity for GABA-A receptors, which are the primary targets of benzodiazepines. GABA-A receptors play a crucial role in modulating neuronal excitability and are involved in several neurological conditions such as anxiety disorders, epilepsy, and sleep disorders.

In addition to its anxiolytic properties, 1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can modulate serotonin and norepinephrine levels in the brain, which are key neurotransmitters implicated in mood regulation. These findings suggest that 1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole may offer a novel approach to treating depression and related mood disorders.

The octahydropyrrolo[3,4-c]pyrrol moiety in the compound's structure is another key feature that contributes to its unique pharmacological profile. This cyclic structure is known for its ability to enhance the lipophilicity and bioavailability of molecules. The increased lipophilicity of 1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole allows it to more effectively cross the blood-brain barrier (BBB), thereby improving its central nervous system (CNS) penetration and efficacy.

Preclinical studies have also explored the safety and toxicity profiles of 1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole. These studies have shown that the compound exhibits a favorable safety margin with minimal side effects at therapeutic doses. This is a significant advantage over traditional benzodiazepines, which can cause drowsiness, cognitive impairment, and dependence when used long-term.

Furthermore, the ethyl substituent on the benzodiazepine ring contributes to the overall stability and metabolic profile of 1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole. The ethyl group enhances the lipophilicity of the molecule while also reducing its potential for metabolic degradation. This results in a longer half-life and sustained therapeutic effects.

In conclusion, 1-Ethyl-2-[5-(Pyrazole-carbonyl)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]-H-benzodiazole (CAS No. 2549006-7)

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